![molecular formula C5H10N2O B1598570 N-Hydroxy-cyclobutanecarboxamidine CAS No. 99623-08-2](/img/structure/B1598570.png)
N-Hydroxy-cyclobutanecarboxamidine
Overview
Description
Scientific Research Applications
Chemical Properties and Storage
“N’-hydroxycyclobutanecarboximidamide” is a compound with the CAS Number: 99623-08-2 . It has a molecular weight of 114.15 . It is usually in the form of a powder .
Synthesis of N-Heterocycles
“N’-hydroxycyclobutanecarboximidamide” is a type of carbodiimide, a unique class of heterocumulene compounds that display distinctive chemical properties . Carbodiimides have drawn increasing attention from chemists in recent years and have made them exceedingly useful compounds in modern organic chemistry, especially in the synthesis of N-heterocycles . A wide range of reactions for the synthesis of various types of N-heterocyclic systems (three-, four-, five-, six-, seven-, larger-membered and fused heterocycles) have been developed on the basis of carbodiimides and their derivatives .
Applications in Organic Chemistry
The rich chemistry of carbodiimides, including “N’-hydroxycyclobutanecarboximidamide”, has made them exceedingly useful compounds in modern organic chemistry . They are used in a wide range of reactions for the synthesis of various types of N-heterocyclic systems .
Applications in Medicinal Chemistry
“N’-hydroxycyclobutanecarboximidamide” and other carbodiimides have found extensive applications in medicinal chemistry . They are used as organocatalysts for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .
Safety Information
“N’-hydroxycyclobutanecarboximidamide” is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Melting Point
The melting point of “N’-hydroxycyclobutanecarboximidamide” is between 55-62 degrees Celsius .
properties
IUPAC Name |
N'-hydroxycyclobutanecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)4-2-1-3-4/h4,8H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGOJXAHZYVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxycyclobutanecarboximidamide | |
CAS RN |
99623-08-2 | |
Record name | N'-hydroxycyclobutanecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.